Luciferase

Reporter Gene Assays Bioluminescence Imaging Protein Engineering

Procure wild-type Firefly Luciferase (FLuc) for ATP-dependent bioluminescence (peak 560 nm). Essential for ATP quantification assays, validated HTS, and monitoring rapid transcriptional dynamics. This is not interchangeable with NanoLuc or Renilla. CAS discrepancy: Provided 61970-08-9 is Sepharose; correct CAS for FLuc is 61970-00-1. Select recombinant, ≥98% purity for reproducible, ATP-specific results.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
CAS No. 61970-08-9
Cat. No. B109614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuciferase
CAS61970-08-9
SynonymsCL-Sepharose 4B
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1
InChIInChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22)
InChIKeyCQZVJEKKNHOFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luciferase (CAS 61970-08-9): Firefly Enzyme Core Specifications for Bioluminescence Procurement


The compound identified by CAS 61970-08-9 corresponds to Firefly Luciferase (FLuc), a member of the adenylate-forming enzyme superfamily [1]. The wild-type enzyme from Photinus pyralis catalyzes the ATP- and Mg²⁺-dependent oxidation of D-luciferin, producing green-yellow light with an emission peak at approximately 560 nm . As the foundational reporter for bioluminescence assays, its kinetic and stability parameters define the performance baseline against which all engineered variants and alternative luciferases are measured.

Why Firefly Luciferase (CAS 61970-08-9) Cannot Be Directly Substituted by Alternative Luciferase Reporters


Procurement of a luciferase reporter is not a generic decision; direct substitution of Firefly Luciferase (FLuc) with other luciferases such as NanoLuc (NLuc), Renilla (RLuc), or Gaussia (GLuc) fundamentally alters experimental parameters. FLuc's strict requirement for ATP and its characteristic glow-type kinetics are essential for specific assay formats, particularly those quantifying ATP or monitoring transcriptional regulation [1]. While alternative reporters like NanoLuc offer higher specific activity and thermal stability [2], and RLuc provides ATP-independent flash kinetics [1], these differences are not interchangeable. Substituting FLuc can compromise assay linearity, alter required detection instrumentation due to emission wavelength shifts, and necessitate re-validation of the entire experimental workflow, especially in high-throughput screening (HTS) environments where FLuc inhibition profiles are well-characterized [3].

Quantitative Differentiation Guide: Firefly Luciferase (FLuc) Performance vs. Key Comparators


Wild-Type FLuc Specific Activity Benchmark vs. NanoLuc®

A direct head-to-head comparison established that wild-type Firefly Luciferase (FLuc) has a specific activity approximately 150-fold lower than the engineered NanoLuc® (NLuc) luciferase when both are configured for glow-type assays [1]. NLuc is derived from a deep-sea shrimp luciferase and utilizes a novel furimazine substrate, while FLuc uses D-luciferin.

Reporter Gene Assays Bioluminescence Imaging Protein Engineering

Thermal Inactivation: Wild-Type FLuc vs. Thermostabilized FLuc Mutants

Wild-type FLuc exhibits rapid thermal inactivation with an in vitro half-life of approximately 3 minutes at 37°C [1]. This extreme lability contrasts sharply with engineered thermostable mutants. For instance, a 4TS mutant derived from Luciola mingrelica luciferase demonstrated a half-life of 10 hours at 42°C, representing a 65-fold improvement over its corresponding wild-type [2].

In Vivo Imaging Protein Stability Directed Evolution

Kinetic Parameters: FLuc vs. Engineered FLuc Variants

Comparative kinetic analysis of FLuc variants reveals significant differences in substrate affinity and catalytic turnover. The wild-type FLuc enzyme displays a Km of 1.21 ± 0.04 μM for its substrate D-luciferin and an apparent kcat of 9.70 × 10⁴ cps/nM [1]. In contrast, the engineered mutant LGR exhibits a lower Km (0.76 ± 0.06 μM) and a substantially higher kcat (3.87 × 10⁵ cps/nM), resulting in a 6.4-fold increase in catalytic efficiency (kcat/Km) [1].

Enzyme Kinetics Reporter Assays Protein Engineering

ATP Detection Sensitivity: FLuc Reaction vs. Bacterial Luciferase Reaction

A direct comparison of bioluminescent systems for single-cell imaging revealed that the ATP-firefly luciferase (FLuc) reaction is substantially more sensitive than the NADH-bacterial luciferase reaction. The detection limit for ATP using FLuc was determined to be 5 × 10⁻¹⁰ M, which is 500-fold lower (more sensitive) than the detection limit of 2.5 × 10⁻⁷ M for NADH with the bacterial system [1]. The FLuc reaction also exhibited faster kinetics and higher quantum efficiency [1].

ATP Assays Cell Viability High-Throughput Screening

Signal-to-Noise Advantage of FLuc over Autofluorescent Reporters

Firefly Luciferase (FLuc) bioluminescence offers a fundamental signal-to-noise advantage over fluorescence-based reporters like GFP due to the near absence of background autofluorescence. Because FLuc does not require an excitation light source, background luminescence is virtually zero [1]. As a class-level benchmark, this enables the accurate detection of as little as 0.02 pg of FLuc using standard equipment [1], a sensitivity level that is challenging to achieve with fluorescent proteins due to cellular autofluorescence and light scattering.

Reporter Assays Bioluminescence Imaging Gene Expression

Optimal Use Cases for Firefly Luciferase (CAS 61970-08-9) Based on Differentiated Evidence


Ultra-Sensitive ATP Quantification Assays

The exceptional sensitivity of the firefly luciferase reaction, with a detection limit of 5 × 10⁻¹⁰ M ATP [1], makes it the gold standard for ATP quantification. This scenario includes cell viability and cytotoxicity assays, microbial contamination testing in food and pharmaceuticals, and any application where quantifying low ATP levels as a proxy for metabolic activity or biomass is critical. Alternative luciferases lacking ATP dependence cannot be used for this core application.

High-Throughput Screening (HTS) in Early Drug Discovery

Despite its lower specific activity compared to engineered luciferases [2], FLuc remains a mainstay in HTS due to its well-characterized inhibition profile [3] and compatibility with ATP-based luminescence detection. Its use is optimal in established screening cascades where extensive validation data exist for interpreting compound interference. Procurement of wild-type FLuc ensures compatibility with existing HTS protocols and minimizes re-validation costs associated with switching reporters.

Short-Term Kinetic Reporter Gene Assays

The rapid in vivo half-life of wild-type FLuc (approximately 3 hours) [4] is a deliberate advantage for monitoring transient changes in gene expression. This makes FLuc the preferred reporter for studying rapid transcriptional dynamics, circadian rhythms, or cellular responses to short-term stimuli. More stable reporters like NanoLuc would not accurately resolve these rapid kinetics.

Low-Background Bioluminescence Imaging (BLI) in Shallow Tissues

For in vivo imaging applications in small animal models, the virtually zero background of FLuc bioluminescence [5] provides exceptional sensitivity. Its emission peak at ~560 nm is suitable for imaging superficial tissues and subcutaneous tumors. While its ATP dependence can be a limitation for some in vivo contexts, it ensures a high signal-to-noise ratio for accurate quantification of tumor burden or gene delivery in targeted organs with low background signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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